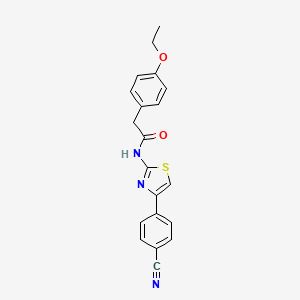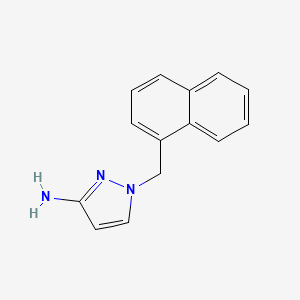
1-(1-Naphthylmethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthylmethyl)-1h-pyrazol-3-amine (NMP) is a heterocyclic organic compound with a unique chemical structure. It is composed of a pyrazol ring with a 1-naphthylmethyl substituent on the nitrogen atom. NMP has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects. The purpose of
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 1-(1-Naphthylmethyl)-1H-pyrazol-3-amine and its derivatives have been extensively studied for their potential biological activities. For instance, the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists were reported, showing significant activity in vitro in human σ(1)R binding assays. The nature of the pyrazole substituents was crucial for activity, with a basic amine necessary for known receptor pharmacophores. This led to the identification of compound 28, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), which exhibited high activity in neuropathic pain models and was selected as a clinical candidate due to its good safety and ADME properties (Díaz et al., 2012).
Chemical Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized, demonstrating diverse chemical and biological activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yielded compounds with significant antitumor, antifungal, and antibacterial activities. The structures were confirmed by spectroscopic techniques and crystallographic analysis, providing insights into the compounds' potential as pharmacophore sites (Titi et al., 2020).
Domino Reactions for Heterocycle Synthesis
A study demonstrated new multicomponent domino reactions of arylglyoxals with pyrazol-5-amines, leading to the selective synthesis of unprecedented pyrazolo-fused heterocycles. This method provided a versatile approach to synthesizing a wide range of complex structures, offering potential applications in medicinal chemistry and drug design (Jiang et al., 2014).
Antimicrobial Applications
Synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives revealed considerable antifungal activity against different fungal strains, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Goel et al., 2014).
Catalysis and Chemical Transformations
A ruthenium(II) complex featuring pyrazole functionality catalyzed the oxidant-free and acceptorless double dehydrogenation of primary amines to nitriles, demonstrating the role of the proton-responsive entity on the ligand scaffold. This study opens new avenues for developing efficient catalysts for sustainable chemical transformations (Dutta et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine is the efflux pumps in bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells . They are particularly recognized for their role in antibiotic resistance .
Mode of Action
1-(1-Naphthylmethyl)-1h-pyrazol-3-amine acts as an efflux pump inhibitor (EPI) . It inhibits the action of efflux pumps, thereby preventing the expulsion of antibiotics or other drugs from the bacterial cells . This inhibition can therefore help to overcome multi-drug resistance .
Biochemical Pathways
The compound affects the biochemical pathways related to drug expulsion and resistance . By inhibiting the efflux pumps, it prevents the active removal of drugs from the bacterial cell, thereby increasing the concentration of the drug within the cell . This can enhance the effectiveness of antibiotics and other drugs .
Pharmacokinetics
As an efflux pump inhibitor, it is known to increase the bioavailability of other drugs by preventing their expulsion from the bacterial cells .
Result of Action
The primary result of the action of 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine is the increased effectiveness of antibiotics and other drugs against bacteria . By inhibiting the efflux pumps, it prevents the active removal of these substances, allowing them to exert their effects more efficiently .
Action Environment
The action of 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine can be influenced by various environmental factors. For instance, the presence of other substances, such as antibiotics or drugs, is necessary for its action as an efflux pump inhibitor . Furthermore, the compound’s effectiveness can be affected by the specific strain of bacteria, as well as by genetic factors that influence the expression and activity of efflux pumps .
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKNXJSSJAWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthylmethyl)-1h-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

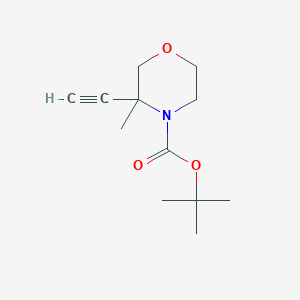
![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)
![4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2973328.png)
![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)
![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)
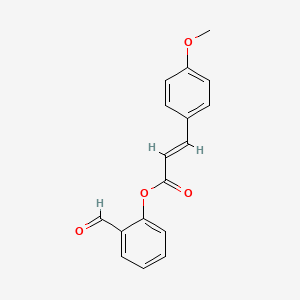

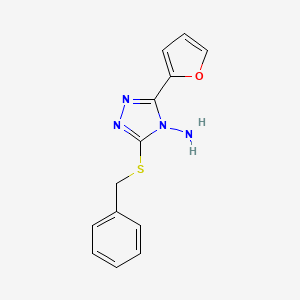

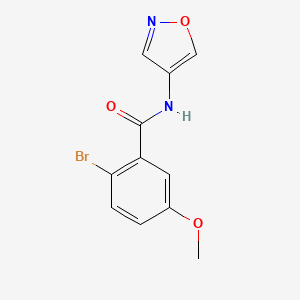
![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)
